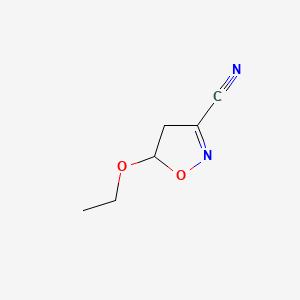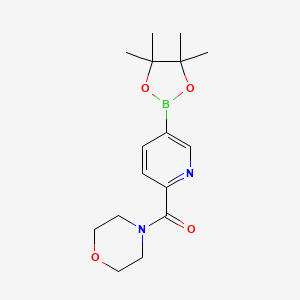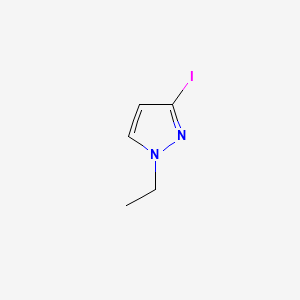
3-Bromo-4-chloro-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a useful research chemical . It is a quinoline compound, which is a class of organic compounds with a nitrogen atom in its structure .
Synthesis Analysis
The synthesis of similar fluorinated quinolines has been reported in the literature. For instance, the action of dimethylacetylenedicarboxylate (DMAD) on lithium salt of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole leads to the formation of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .Molecular Structure Analysis
The molecular formula of this compound is C10H4BrClF3N . The molecular weight is 310.50 . The canonical SMILES string is C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br .Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline and its derivatives are primarily involved in the synthesis of compounds with potential antimicrobial and antimalarial activities. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines were synthesized and evaluated for their antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum, showcasing the compound's role in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Chemical Synthesis and Reactivity
Studies have explored the synthesis of new quinoline derivatives, including 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, indicating the versatility of trifluoromethyl quinolines in chemical synthesis. These compounds include a variety of functional groups, showcasing their potential for diverse chemical reactivity and applications in materials science and chemical synthesis (Didenko et al., 2015).
Material Science and Structural Analysis
Research on this compound derivatives extends into materials science, where X-ray structure and activity analysis of similar compounds provide insights into their crystal structure, offering potential applications in the design of new materials with specific physical properties. For example, studies on 3-bromomethyl-2-chloro-quinoline have helped elucidate structural features critical for designing compounds with desired physical and chemical properties (Kant et al., 2010).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer activities, highlighting the compound's potential utility in developing new therapeutic agents against cancer. The synthesis of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives and their evaluation against different human tumor cell lines exemplify the role of these compounds in medicinal chemistry and drug discovery (El-Agrody et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOPQFZALQIKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671180 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-99-0 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204810-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoicacid,3-[2-(1-methylethyl)cyclopropyl]-,methylester,[1alpha(E),2bta]-(9CI)](/img/no-structure.png)




![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)

![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)



![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)